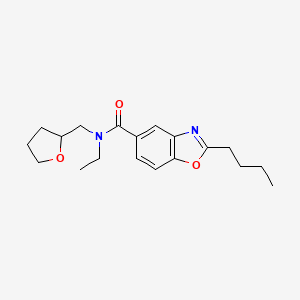
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
作用機序
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in various physiological processes, including inflammation, cell death, and neurotransmitter release. By blocking the P2X7 receptor, 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide inhibits the downstream signaling pathways that are involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease and the target tissue. In cancer, it has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In chronic pain, it has been shown to reduce pain sensitivity and inflammation by blocking the P2X7 receptor and inhibiting the release of pro-inflammatory mediators.
実験室実験の利点と制限
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its well-established synthesis method, and its extensive characterization in various disease models. However, it also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects on other purinergic receptors, which can complicate its interpretation in some experiments.
将来の方向性
There are several future directions for the research on 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide, including its optimization as a therapeutic agent for various diseases, its characterization in different animal models and human clinical trials, and its combination with other drugs or therapies to enhance its efficacy and reduce its side effects. Additionally, the development of new P2X7 receptor antagonists with improved pharmacokinetics and selectivity could also be explored to expand the therapeutic potential of this class of compounds.
合成法
The synthesis of 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the condensation of 2-amino-3-bromobenzoxazole with 2-butyl-1-ethylamine to form the intermediate compound, which is then treated with tetrahydro-2-furanmethanol and triethylamine to yield the final product.
科学的研究の応用
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of these diseases. In chronic pain, it has been shown to reduce pain sensitivity and inflammation by blocking the P2X7 receptor, which is involved in the transmission of pain signals.
特性
IUPAC Name |
2-butyl-N-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-5-8-18-20-16-12-14(9-10-17(16)24-18)19(22)21(4-2)13-15-7-6-11-23-15/h9-10,12,15H,3-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXZYMXJKUNVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N(CC)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6004351.png)
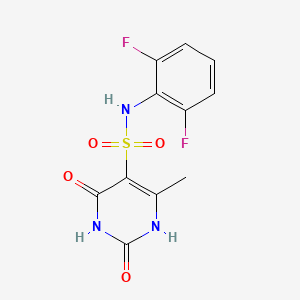
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
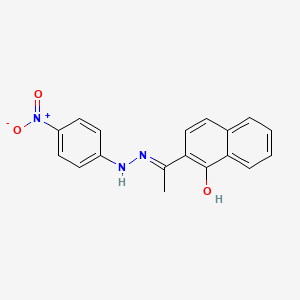
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)
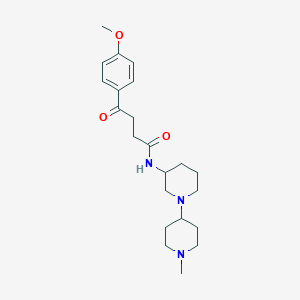
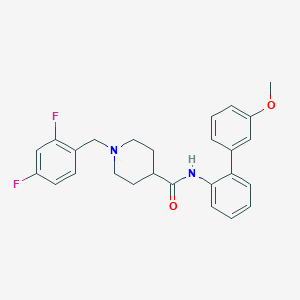
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
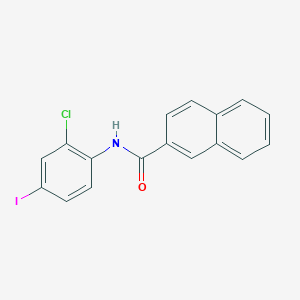
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)